Dephostatin

説明

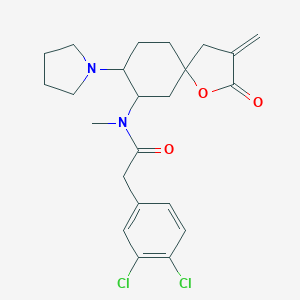

Dephostatin, also known as Ethyl-3,4-dephostatin, is a brown solid compound . It was originally isolated from the culture broth of a strain of Streptomyces MJ742-NF5 . It is a stable synthetic analog of dephostatin that strongly inhibits the intracellular protein tyrosine phosphatases (PTPases) PTP-1B and SHPTP1 (SHP-1) . It is known to increase the phosphorylation of Akt, induce GLUT4 translocation, and mimic or potentiate the various activities of insulin .

Synthesis Analysis

Dephostatin was originally isolated from the culture broth of a strain of Streptomyces MJ742-NF5 . To improve stability, the dephostatin analogues methyl-3,4-dephostatin and ethyl-3,4-dephostatin were synthesized .Molecular Structure Analysis

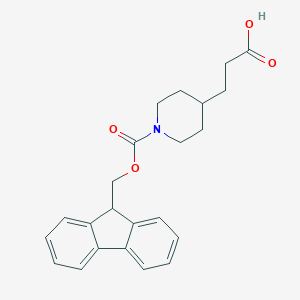

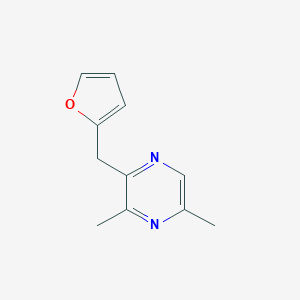

The molecular formula of Dephostatin is C7 H8 N2 O3 . It has a molecular weight of 166.1 .Chemical Reactions Analysis

Dephostatin inhibits the intracellular PTPases PTP1B and SHPTP-1 . It increases the phosphorylation of the insulin receptor and insulin receptor substrate-1 with or without insulin .Physical And Chemical Properties Analysis

Dephostatin is a light yellow powder . It is soluble in DMSO at 22 mg/ml and in water at 8 mg/ml .科学的研究の応用

1. Muscle Growth and Disease Management

Dephostatin's potential in enhancing muscle growth and managing muscle growth disorders has been explored in various studies. Research has shown that blocking the inhibitory effects of molecules like myostatin, which is similar in function to Dephostatin, can improve the treatment of muscle growth disorders in clinical settings. This application has significant implications in both medical and agricultural sectors, as it could enhance muscle growth in livestock and treat muscle-related diseases in humans (Rodgers & Garikipati, 2008).

2. Muscle Wasting Disorders

Dephostatin, through its interaction with cellular pathways, may play a role in combating muscle wasting disorders. Studies suggest that myostatin inhibitors, which have a mechanism of action similar to Dephostatin, show promise as a therapeutic target for muscle-wasting-related disorders. These findings highlight the potential of Dephostatin in treating conditions characterized by the loss of muscle mass and strength (Roth & Walsh, 2004).

3. Cancer Treatment

Dephostatin's role in cancer treatment is linked to its potential in regulating tumor neovasculature. Research indicates that continuous therapy with drugs targeting pathways similar to those affected by Dephostatin can maintain tumors in a dormant state and improve the efficacy of antiangiogenic treatments. This application is crucial for cancer therapy, offering a strategy that minimizes drug resistance and maximizes therapeutic outcomes (Xu, Ma, & Sha, 2007).

4. Endocrine Tumor Treatment

Dephostatin has potential applications in the treatment of endocrine tumors. Studies on peptide-receptor radionuclide therapy using somatostatin analogs, which share functional similarities with Dephostatin, have shown promising results in treating somatostatin-receptor-positive endocrine tumors. This approach provides symptomatic improvement and, in some cases, tumor remission, highlighting Dephostatin's potential in endocrine tumor management (Essen et al., 2009).

作用機序

Dephostatin inhibits the intracellular PTPases PTP1B and SHPTP-1 . It increases the phosphorylation of Akt, induces GLUT4 translocation, and mimics or potentiates the various activities of insulin . These effects are the result of ethyl-3,4-dephostatin-induced increase in tyrosine phosphorylation of the insulin receptor and insulin receptor substrate-1 with or without insulin .

特性

IUPAC Name |

N-(2,5-dihydroxyphenyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-9(8-12)6-4-5(10)2-3-7(6)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJOLYFWJWJPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC(=C1)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934304 | |

| Record name | 2-(2-Hydroxy-1-methylhydrazinyl)cyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dephostatin | |

CAS RN |

151606-30-3 | |

| Record name | Dephostatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151606-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dephostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151606303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-1-methylhydrazinyl)cyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)